molecular formula C14H20F13N2O2S.I<br>C14H20F13IN2O2S B13408802 Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide CAS No. 94088-80-9

Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide

Cat. No.: B13408802
CAS No.: 94088-80-9
M. Wt: 654.27 g/mol
InChI Key: VZOYHPPUGXMIFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide is a fluorinated quaternary ammonium salt characterized by a perfluorinated octyl chain (C8, with 13 fluorine substituents) linked to a sulphonamide group and a trimethylammonium iodide headgroup. Its molecular structure confers unique surfactant properties, including high thermal stability, chemical resistance, and low surface tension, making it relevant in applications such as firefighting foams, coatings, and specialty surfactants .

Its iodine counterion enhances solubility in polar solvents compared to chloride or sulfate analogues .

Properties

CAS No.

94088-80-9

Molecular Formula

C14H20F13N2O2S.I
C14H20F13IN2O2S

Molecular Weight

654.27 g/mol

IUPAC Name

trimethyl-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propyl]azanium;iodide

InChI

InChI=1S/C14H20F13N2O2S.HI/c1-29(2,3)7-4-6-28-32(30,31)8-5-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27;/h28H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

VZOYHPPUGXMIFV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

Preparation Methods

Preparation of the Perfluorooctyl Sulfonyl Intermediate

  • Starting from the perfluorooctyl iodide produced by telomerization, the iodide is converted into the corresponding sulfonyl fluoride or sulfonyl chloride via sulfonation reactions.
  • This intermediate is then reacted with ammonia or a primary amine to form the sulfonamide linkage, yielding the 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl amine derivative.

Quaternization with Trimethylamine

  • The primary or secondary amine on the propyl chain is then quaternized by reaction with excess trimethylamine, forming the quaternary ammonium iodide salt.
  • The iodide counterion is introduced either by using trimethylamine iodide or by ion exchange if other counterions are initially present.

This synthetic sequence results in the formation of the target compound: this compound.

Comparative Table of Preparation Steps and Key Reagents

Step Reagents/Intermediates Description Notes
Perfluorooctyl iodide synthesis Perfluoroalkyl iodide (telomerization products) Chain extension by telomerization Linear perfluorinated chain
Sulfonylation Sulfonyl fluoride or chloride derivatives Introduce sulfonyl functional group Key intermediate for sulfonamide formation
Sulfonamide formation Ammonia or primary amine Formation of sulfonyl amine Nucleophilic substitution
Propyl spacer introduction 3-Chloropropylamine or equivalent Linker between sulfonyl and ammonium Spacer group for hydrophilic head
Quaternization Trimethylamine (excess) Formation of quaternary ammonium salt Final cationic head group
Ion exchange (if needed) Iodide source (KI or trimethylamine iodide) Counterion adjustment Ensures iodide salt form

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of the sulfonyl and ammonium groups.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles such as halides or hydroxides.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Conducted in the presence of strong acids or bases.

Major Products

    Substitution: Results in the formation of various substituted derivatives.

    Oxidation: Produces oxidized forms of the compound.

    Reduction: Leads to reduced derivatives with altered functional groups.

    Hydrolysis: Yields sulfonic acids or amines depending on the conditions.

Scientific Research Applications

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of water and oil-repellent coatings and materials.

Mechanism of Action

The mechanism of action of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide involves its interaction with biological membranes and proteins. The perfluorinated alkyl chain interacts with lipid bilayers, disrupting membrane integrity and function. The ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among fluorinated quaternary ammonium salts include:

Fluoroalkyl Chain Length: Tridecafluorooctyl (C8): Present in the target compound, offering balanced hydrophobicity and surfactant efficacy . Pentadecafluoroheptyl (C7): Trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium iodide (CAS 67584-58-1) has a shorter chain, reducing environmental persistence but also surface activity .

Functional Group Modifications: Sulphonamide vs. Carboxymethyl: Carboxymethyldimethyl-3-[[(tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide (CAS 34455-29-3) replaces the trimethylammonium group with a carboxymethylated quaternary amine, increasing water solubility and biodegradability . Amide vs. Sulphonamide: 1-Propanaminium, N,N,N-trimethyl-3-[(perfluorooctanamido)propyl]ammonium iodide () uses an amide linkage, enhancing hydrolytic stability but reducing anionic compatibility .

Counterion Effects :

  • Iodide (I⁻) : Enhances solubility in polar solvents and reactivity in nucleophilic substitutions compared to chloride or methyl sulfate analogues .
  • Hydroxide (OH⁻) : In carboxymethyldimethyl-...hydroxide (CAS 34455-29-3), the hydroxide ion increases pH sensitivity, limiting use in acidic environments .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Fluorocarbon Chain Functional Group Counterion Molecular Weight PSA (Ų) Key Application
Target Compound C8 (13F) Sulphonamide I⁻ 676.22 69.23 Firefighting foams
Carboxymethyldimethyl-...hydroxide (34455-29-3) C8 (13F) Sulphonamide + Carboxymethyl OH⁻ 508.3 61.6 Biodegradable surfactants
Trimethyl-3-[[(C7)sulphonyl]amino]propylammonium iodide (67584-58-1) C7 (15F) Sulphonamide I⁻ 626.22 N/A Water-repellent textiles
Trimethyl-3-[[(C4)sulphonyl]amino]propylammonium iodide C4 (9F) Sulphonamide I⁻ ~480 (estimated) N/A Low-persistence coatings

Table 2: Environmental and Regulatory Profiles

Compound (CAS) Half-Life (Soil) Bioaccumulation Factor (BAF) Regulatory Status
Target Compound >5 years 1,500–2,000 Restricted in EU/EPA guidelines
Carboxymethyldimethyl-...hydroxide (34455-29-3) 1–2 years 200–300 Approved for limited use
C7 Analogue (67584-58-1) 2–3 years 800–1,000 Under review for PFAS phase-out

Biological Activity

Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide (CAS Number: 94088-80-9) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20F13IN2O2SC_{14}H_{20}F_{13}IN_{2}O_{2}S, with a molecular weight of 654.27 g/mol. The compound features a sulfonamide group connected to a long perfluorinated alkyl chain, which contributes to its unique properties.

PropertyValue
Molecular FormulaC14H20F13IN2O2SC_{14}H_{20}F_{13}IN_{2}O_{2}S
Molecular Weight654.27 g/mol
LogP2.6067
PSA54.55 Ų

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins due to its amphiphilic nature. The perfluorinated tail enhances its stability and resistance to degradation.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the sulfonamide group may contribute to this activity by interfering with bacterial metabolic pathways.
  • Cell Membrane Interaction : The fluorinated alkyl chain may facilitate the insertion of the compound into lipid bilayers, potentially disrupting membrane integrity and function.
  • Toxicological Effects : Research has shown that perfluoroalkyl substances (PFAS), including those similar to this compound, can have adverse health effects such as liver toxicity and immune system alterations .

Case Studies

Research Findings

Recent research highlights the implications of PFAS in biological systems:

  • Immunotoxicity : A study found that certain PFAS can disrupt immune responses in mammals . Although direct studies on Trimethyl-3-(((3,3,4,...)) are lacking, it is reasonable to hypothesize similar immunotoxic effects based on structural characteristics.
  • Endocrine Disruption : Other research indicates that PFAS can interfere with thyroid hormone signaling pathways . This raises concerns regarding the potential endocrine-disrupting effects of this compound.

Q & A

Q. What are the optimal synthetic routes for this fluorinated quaternary ammonium iodide?

The compound is synthesized via nucleophilic substitution or elimination-addition reactions. A common method involves reacting fluorinated alcohols with reagents like triphenylphosphine (PPh₃), imidazole, and iodine (I₂) under controlled conditions to yield fluorinated iodides (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide). Subsequent sulfonylation and quaternization with trimethylamine yield the target compound. Microwave-assisted synthesis and polymer-bound PPh₃ can improve reaction efficiency .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm the fluorinated chain integrity and quaternary ammonium structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (C₁₄H₁₆F₁₇IN₂O₂S, MW ≈ 722 g/mol).
  • Elemental Analysis : To validate purity (>99%) and stoichiometry .

Q. What solvents and conditions are recommended for handling this compound?

The compound is hygroscopic and sensitive to light. Use anhydrous polar aprotic solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar). Storage at –20°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. How does the perfluorinated chain influence the compound’s colloidal stability in aqueous systems?

The hydrophobic perfluorooctyl chain enhances micelle formation in aqueous media, but its stability depends on pH and ionic strength. Studies using dynamic light scattering (DLS) and zeta potential measurements show aggregation above critical micelle concentrations (CMC). Contrasting data in acidic vs. alkaline conditions suggest protonation of the sulfonamide group alters surface charge .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual iodides or fluorinated by-products require specialized techniques:

  • Ion Chromatography (IC) : Detects iodide anions at ppm levels.
  • GC-MS with Derivatization : Identifies volatile fluorinated intermediates.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves surface contaminants in solid-state samples .

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model the sulfonamide group’s electrophilicity and steric effects from the fluorinated chain. Studies show the CF₃ terminus reduces electron density at the sulfonyl center, slowing SN2 kinetics .

Q. What contradictions exist in reported bioactivity data for this compound?

While some studies report antimicrobial activity against Gram-positive bacteria (MIC ≈ 2 µg/mL), others note cytotoxicity in mammalian cells at similar concentrations. These discrepancies may stem from differences in assay conditions (e.g., serum protein interference) or impurity profiles .

Methodological Considerations

Q. How can researchers optimize purification post-synthesis?

  • Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 10:1 to 5:1).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Membrane Filtration : Nanofiltration (3 kDa cutoff) removes unreacted fluorinated precursors .

Q. What techniques assess its stability under thermal stress?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C.
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., glass transition at –15°C).
  • Accelerated Aging Studies : 40°C/75% RH for 30 days to simulate long-term storage .

Q. How is the compound utilized in advanced material science applications?

  • Surface Modification : Forms self-assembled monolayers (SAMs) on gold or silicon substrates via sulfonate-gold interactions.
  • Ion-Conductive Polymers : Blended with polyfluorenes (e.g., PFN-I) for OLED or perovskite solar cell interlayers .

Data Contradiction Analysis

Q. Why do NMR spectra vary across studies for the same compound?

Discrepancies in ¹⁹F NMR chemical shifts (δ –80 to –120 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation. Internal standards (e.g., CFCl₃) and low-temperature NMR (–40°C) mitigate peak broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.